molecular formula C13H8ClNO2S B4910852 (5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4910852
M. Wt: 277.73 g/mol
InChI Key: CWTWDJUZGAVSHB-DHZHZOJOSA-N
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Description

(5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, a chlorobenzylidene group, and a propynyl substituent. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidinediones.

Scientific Research Applications

(5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: Similar structure with a bromine substituent instead of chlorine.

    (5E)-5-(2-fluorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: Similar structure with a fluorine substituent instead of chlorine.

Uniqueness

The presence of the chlorine substituent in (5E)-5-(2-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione imparts unique chemical and biological properties. Chlorine can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different halogen substituents.

Properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTWDJUZGAVSHB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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